

# Spectroscopic Profile of 2-Iodo-5-nitropyridine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Iodo-5-nitropyridine

Cat. No.: B186300

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key organic intermediate, **2-Iodo-5-nitropyridine**. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities in the pharmaceutical and chemical industries.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Iodo-5-nitropyridine**. Due to the limited availability of experimentally derived public data, predicted values from standard spectroscopic databases and software are provided for NMR analysis.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
8.98	d	H-6
8.45	dd	H-4
7.85	d	H-3

Predicted using standard NMR prediction software. Actual experimental values may vary.

#### <sup>13</sup>C NMR (Predicted)

Chemical Shift (ppm)	Assignment
152.1	C-6
146.5	C-5
141.2	C-4
124.9	C-3
118.8	C-2

Predicted using standard NMR prediction software. Actual experimental values may vary.

## Infrared (IR) Spectroscopy

Characteristic IR absorption bands for **2-Iodo-5-nitropyridine** are expected in the following regions:

Wavenumber (cm <sup>-1</sup> )	Functional Group
1570 - 1490	N-O asymmetric stretching (nitro group)
1390 - 1300	N-O symmetric stretching (nitro group)
~1600	C=C stretching (aromatic ring)
~1100	C-I stretching
850 - 550	C-Cl stretching (for comparison with related halo-pyridines)

## Mass Spectrometry (MS)

m/z	Interpretation
250	$[M]^+$ (Molecular Ion)
204	$[M - NO_2]^+$
123	$[M - I]^+$
77	$[C_5H_3N]^+$

## Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

A sample of **2-Iodo-5-nitropyridine** would be dissolved in a suitable deuterated solvent, such as deuterated chloroform ( $CDCl_3$ ) or dimethyl sulfoxide ( $DMSO-d_6$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard. The  $^1H$  and  $^{13}C$  NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

### IR Spectroscopy

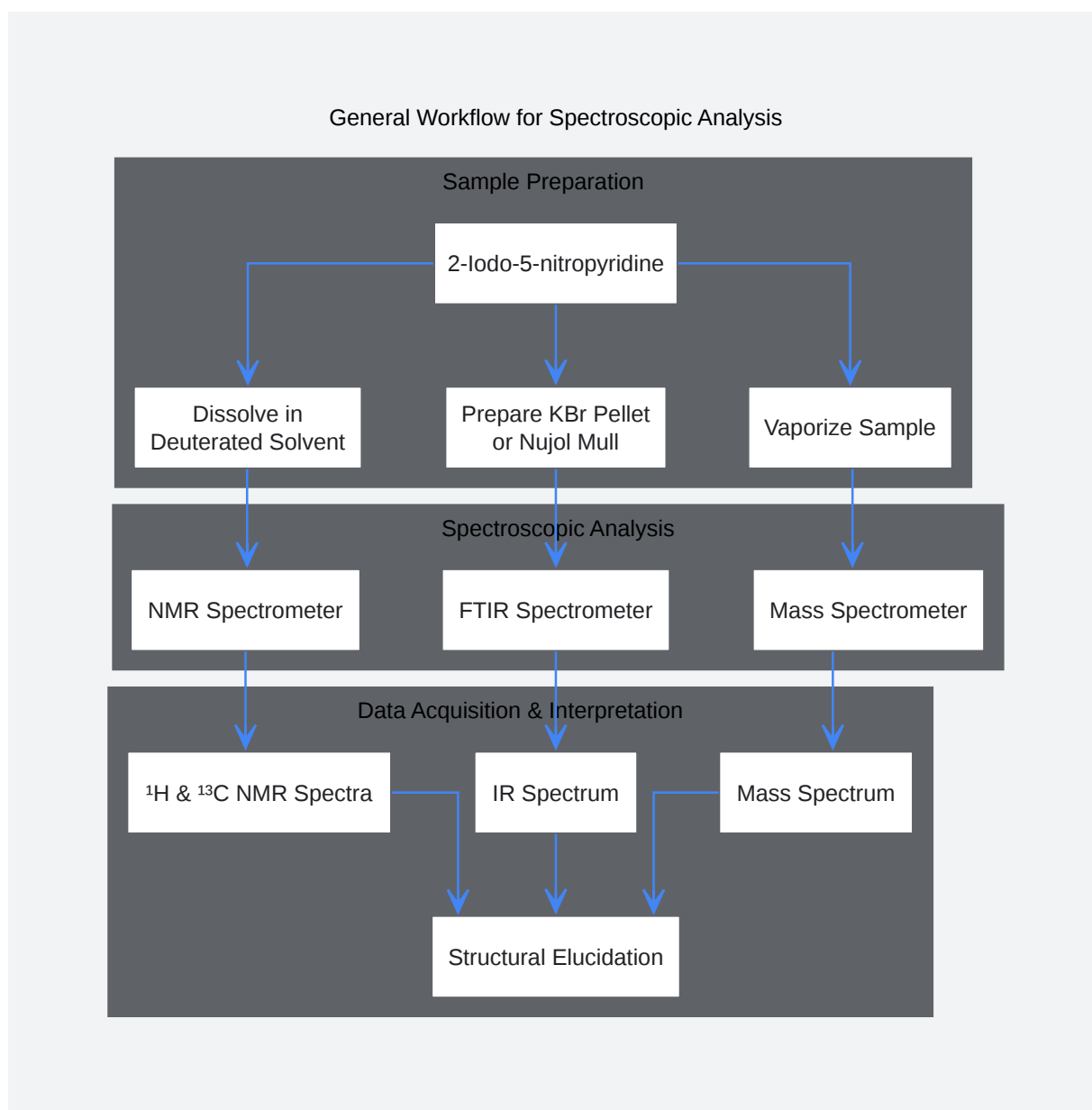
The IR spectrum of solid **2-Iodo-5-nitropyridine** can be obtained using the KBr pellet method or as a Nujol mull. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. For the Nujol mull, the sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

### Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons. The resulting charged fragments are then separated by their mass-to-charge ratio ( $m/z$ ) and detected.

## Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Iodo-5-nitropyridine**.



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Iodo-5-nitropyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186300#spectroscopic-data-of-2-iodo-5-nitropyridine-nmr-ir-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)